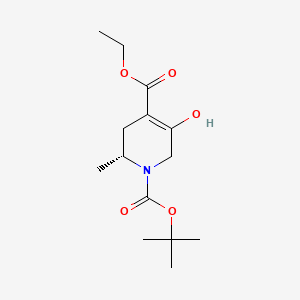
1-(tert-Butyl) 4-ethyl (R)-5-hydroxy-2-methyl-3,6-dihydropyridine-1,4(2H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-TERT-BUTYL-4-METHYL-2,3,6-TRIHYDROXY-1,4-DICARBOXYLATE: Similar structure but with different functional groups.
4-ETHYL-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE: Lacks the tert-butyl group.
5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE: Lacks the tert-butyl and ethyl groups
Uniqueness
The uniqueness of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (2R)-5-hydroxy-2-methyl-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-6-19-12(17)10-7-9(2)15(8-11(10)16)13(18)20-14(3,4)5/h9,16H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
ZYIVQNVVKKFHLX-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(CN([C@@H](C1)C)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=C(CN(C(C1)C)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



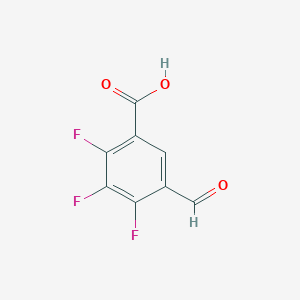
![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)
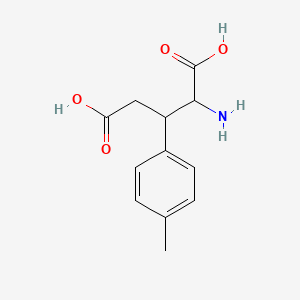
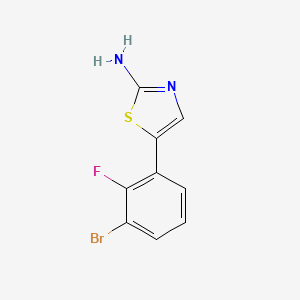
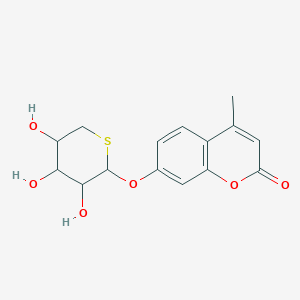

![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)
![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)

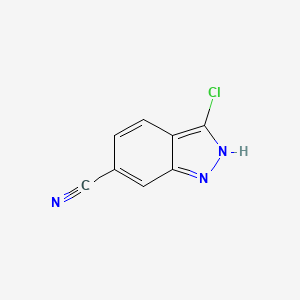
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
